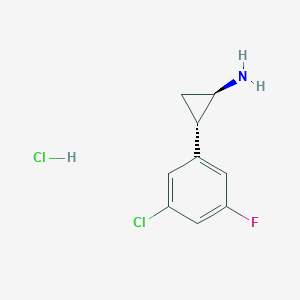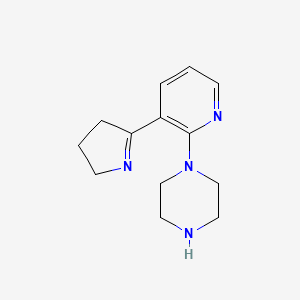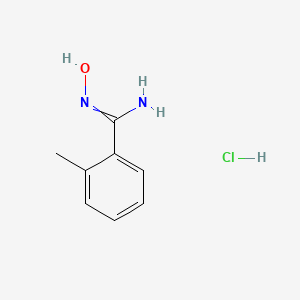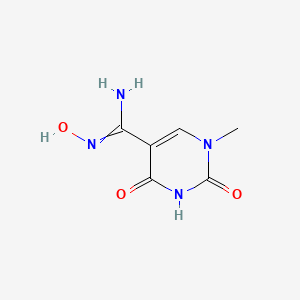
(1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(3-Chlor-5-fluorphenyl)cyclopropan-1-amin-hydrochlorid ist ein chirales Cyclopropan-Derivat. Diese Verbindung zeichnet sich durch ihre einzigartigen strukturellen Merkmale aus, darunter ein Cyclopropanring, der mit einer Chlor- und Fluorphenylgruppe substituiert ist. Die Hydrochloridsalzform verbessert die Löslichkeit in wässrigen Lösungen und macht sie für verschiedene Anwendungen besser geeignet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1R,2S)-2-(3-Chlor-5-fluorphenyl)cyclopropan-1-amin-hydrochlorid beinhaltet typischerweise die Cyclopropanierung eines geeigneten Vorläufers. Eine übliche Methode ist die Reaktion eines Chlor-Fluorphenyl-Derivats mit einem Cyclopropan-Vorläufer unter basischen Bedingungen. Die Reaktion wird oft durch Übergangsmetalle wie Palladium oder Nickel katalysiert, die die Bildung des Cyclopropanrings erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische Cyclopropanierungsreaktionen unter Verwendung von Durchflussreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von hochreinen Reagenzien und strengen Reaktionsbedingungen ist entscheidend, um Verunreinigungen zu minimieren und die gewünschte enantiomere Reinheit zu erreichen.
Chemische Reaktionsanalyse
Reaktionstypen
(1R,2S)-2-(3-Chlor-5-fluorphenyl)cyclopropan-1-amin-hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Cyclopropan-Derivate mit verschiedenen funktionellen Gruppen zu bilden.
Reduktion: Reduktionsreaktionen können die Aminogruppe in andere funktionelle Gruppen wie Alkohole oder Alkane umwandeln.
Substitution: Die Chlor- und Fluorgruppen können unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile wie Natriumazid (NaN3) oder Kaliumcyanid (KCN) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation Cyclopropancarbonsäuren ergeben, während Reduktion Cyclopropylamine oder Cyclopropylalkohole ergeben kann.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-(3-Chlor-5-fluorphenyl)cyclopropan-1-amin-hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien zur Enzyminhibition und Protein-Ligand-Wechselwirkungen verwendet werden.
Industrie: Die Verbindung wird bei der Herstellung von Agrochemikalien und anderen Spezialchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von (1R,2S)-2-(3-Chlor-5-fluorphenyl)cyclopropan-1-amin-hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität verändern und zu verschiedenen biologischen Effekten führen. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a chloro-fluorophenyl derivative with a cyclopropane precursor under basic conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and achieve the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives with different functional groups.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols or alkanes.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce cyclopropylamines or cyclopropyl alcohols.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Trifluortoluol: Eine organische Verbindung mit ähnlicher fluorierter aromatischer Struktur.
Difluormethyl-Verbindungen: Diese Verbindungen teilen sich das Fluorsubstitutionsmuster und werden in ähnlichen Anwendungen verwendet.
Einzigartigkeit
(1R,2S)-2-(3-Chlor-5-fluorphenyl)cyclopropan-1-amin-hydrochlorid ist durch seine spezifische chirale Konfiguration und das Vorhandensein sowohl von Chlor- als auch von Fluorsubstituenten am Phenylring einzigartig. Diese Kombination von Merkmalen verleiht ihm einzigartige chemische und biologische Eigenschaften, die es für spezialisierte Anwendungen in Forschung und Industrie wertvoll machen.
Eigenschaften
Molekularformel |
C9H10Cl2FN |
|---|---|
Molekulargewicht |
222.08 g/mol |
IUPAC-Name |
(1R,2S)-2-(3-chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-6-1-5(2-7(11)3-6)8-4-9(8)12;/h1-3,8-9H,4,12H2;1H/t8-,9+;/m0./s1 |
InChI-Schlüssel |
HFVRUHLKLCHLQS-OULXEKPRSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)Cl)F.Cl |
Kanonische SMILES |
C1C(C1N)C2=CC(=CC(=C2)Cl)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B11820214.png)
![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)
![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)







![2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)

